molecular formula C16H18BrNO3 B15295781 (R)-(+)-Higenamine Hydrobromide

(R)-(+)-Higenamine Hydrobromide

Cat. No.: B15295781
M. Wt: 352.22 g/mol
InChI Key: KNUKFIRMGSQPEM-PFEQFJNWSA-N
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Description

®-(+)-Higenamine Hydrobromide is a naturally occurring compound derived from plants such as Aconitum and Nandina domestica. It is known for its pharmacological properties, particularly in cardiovascular health. This compound has been traditionally used in Chinese medicine for treating heart diseases, including heart failure and arrhythmia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-(+)-Higenamine Hydrobromide involves the extraction of higenamine from natural sources followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of ®-(+)-Higenamine Hydrobromide is scaled up using similar methods but with optimized conditions for higher yield and purity. The use of continuous extraction and purification systems, along with automated reaction setups, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

®-(+)-Higenamine Hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, reduced alcohol forms, and substituted halide compounds .

Scientific Research Applications

®-(+)-Higenamine Hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-(+)-Higenamine Hydrobromide involves several molecular targets and pathways:

    β2-Adrenergic Receptor Agonist: It acts as an agonist at β2-adrenergic receptors, leading to increased heart rate and improved cardiac output.

    PI3K/AKT Pathway: It activates the PI3K/AKT signaling pathway, which plays a role in cell survival and metabolism.

    Anti-oxidative Stress: It reduces oxidative stress by upregulating antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-Higenamine Hydrobromide is unique due to its dual role as a natural product and a pharmacologically active compound. Its ability to target multiple pathways and receptors makes it a versatile compound in both research and therapeutic applications .

Properties

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m1./s1

InChI Key

KNUKFIRMGSQPEM-PFEQFJNWSA-N

Isomeric SMILES

C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br

Origin of Product

United States

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